ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylacetate
Overview
Description
Ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate is a complex organic compound with a unique structure that combines an isoquinoline moiety with a spiro-cyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyimino group can yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The spiro-cyclohexane ring system provides structural rigidity, which can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like isoquinoline-1,3-dione and dihydroisoquinolin-1(2H)-one share structural similarities with the isoquinoline moiety.
Spiro Compounds: Spirocyclic compounds such as spiro[cyclohexane-1,3’-indoline] exhibit similar spiro-ring systems.
Uniqueness
Ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylacetate is unique due to the combination of the hydroxyimino group, the spiro-cyclohexane ring, and the isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-23-17(21)16(20-22)15-14-9-5-4-8-13(14)12-18(19-15)10-6-3-7-11-18/h4-5,8-9,22H,2-3,6-7,10-12H2,1H3/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDVQDDTHQXDY-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NC2(CCCCC2)CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=NC2(CCCCC2)CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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